![molecular formula C26H38N4O B12521938 Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl- CAS No. 819075-26-8](/img/structure/B12521938.png)
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of a piperazine ring substituted with phenylmethyl groups and a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- typically involves multiple steps. One common method starts with the preparation of 1,4-bis(phenylmethyl)piperazine, which is then reacted with hexyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and at a temperature that ensures optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-butyl-
- Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-octyl-
Uniqueness
Compared to similar compounds, Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- is unique due to its specific hexyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
819075-26-8 |
|---|---|
Formule moléculaire |
C26H38N4O |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
1-[(1,4-dibenzylpiperazin-2-yl)methyl]-3-hexylurea |
InChI |
InChI=1S/C26H38N4O/c1-2-3-4-11-16-27-26(31)28-19-25-22-29(20-23-12-7-5-8-13-23)17-18-30(25)21-24-14-9-6-10-15-24/h5-10,12-15,25H,2-4,11,16-22H2,1H3,(H2,27,28,31) |
Clé InChI |
WMTPHJLUYCKCAK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


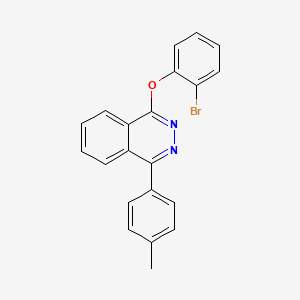
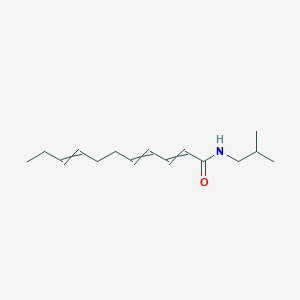
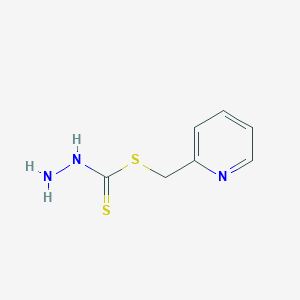
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12521880.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
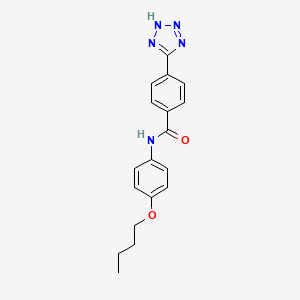
![4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol](/img/structure/B12521898.png)
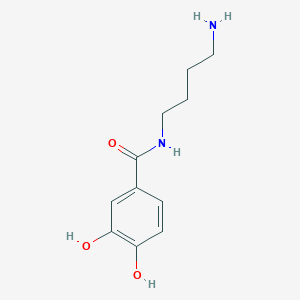
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)
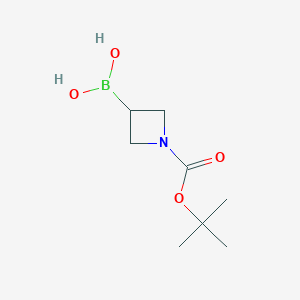
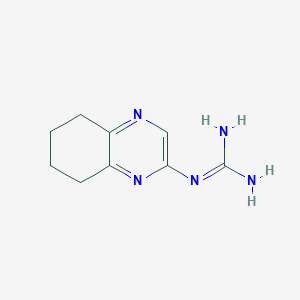
![1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]](/img/structure/B12521913.png)
![1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12521916.png)
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)
